molecular formula C9H14F3N3 B1419619 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine CAS No. 1048389-82-7

3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

Cat. No. B1419619
M. Wt: 221.22 g/mol
InChI Key: ULDPQKCPIAKINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction, as well as the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and spectral data (IR, UV-Vis, NMR, MS).


Scientific Research Applications

Synthesis and Protective Group Application

3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is used in organic synthesis, particularly as a protecting group for pyrazoles. Pollock and Cole (2014) describe the use of tert-butyl as a pyrazole protecting group, highlighting its utility in single-step preparations and safety in waste disposal (Pollock & Cole, 2014).

Methodology in Synthesis

The compound plays a significant role in various synthesis methodologies. For instance, Becerra, Rojas, and Castillo (2021) report its efficient use in a one-pot, two-step synthesis, demonstrating its operational ease and time efficiency (Becerra, Rojas, & Castillo, 2021).

Structural and Spectroscopic Studies

The compound's reactivity and spectroscopic properties have been a subject of interest. Herberhold, Tröbs, Zhou, and Wrackmeyer (1997) explored its reactivity and NMR spectroscopic properties, providing insights into its molecular interactions and potential applications in various chemical reactions (Herberhold, Tröbs, Zhou, & Wrackmeyer, 1997).

Application in Catalysis

The compound has been investigated for its role in catalysis. Martins et al. (2012) conducted a comparative study on the synthesis of pyrazoles, including variants of the compound, demonstrating its potential use in catalytic processes (Martins et al., 2012).

Involvement in Pharmaceutical Synthesis

Its derivatives are important in pharmaceutical synthesis. Mironovich and Shcherbinin (2014) reported on its use in the preparation of biologically active compounds, signifying its potential in the development of new pharmaceuticals (Mironovich & Shcherbinin, 2014).

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity levels, and disposal methods.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further studies are needed.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied or a specific aspect of the compound you are interested in, please provide more details.


properties

IUPAC Name

5-tert-butyl-2-(2,2,2-trifluoroethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3/c1-8(2,3)6-4-7(13)15(14-6)5-9(10,11)12/h4H,5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDPQKCPIAKINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.